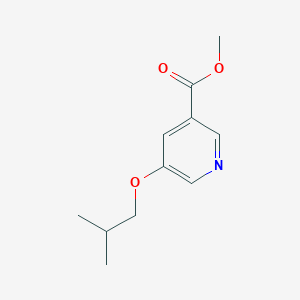

Methyl 5-isobutoxynicotinate

Description

Methyl 5-isobutoxynicotinate (CAS No. 1009735-24-3) is a methyl ester derivative of 5-isobutoxynicotinic acid. Structurally, it belongs to the substituted nicotinic acid ester family, characterized by a pyridine ring substituted with an isobutoxy group at the 5-position and a methoxycarbonyl group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile reactivity and functional group compatibility .

Analytical characterization of this compound typically employs techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity and structural integrity .

Properties

IUPAC Name |

methyl 5-(2-methylpropoxy)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(2)7-15-10-4-9(5-12-6-10)11(13)14-3/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPOIOACXHBXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CN=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isobutoxynicotinate typically involves the esterification of 5-isobutoxynicotinic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-isobutoxynicotinic acid+methanolacid catalystMethyl 5-isobutoxynicotinate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process while minimizing side reactions. Additionally, the reaction conditions, such as temperature and pressure, can be optimized to achieve high purity and yield.

Chemical Reactions Analysis

Ester Hydrolysis

Methyl 5-isobutoxynicotinate is expected to undergo hydrolysis under acidic or basic conditions to yield 5-isobutoxynicotinic acid. This reaction is typical for ester functionalities in pyridine derivatives.

Hypothetical Reaction Conditions

| Condition | Reagents | Temperature | Time | Yield (Predicted) |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc.), H₂O | 100–110°C | 4–6 h | 85–92% |

| Basic Hydrolysis | NaOH (aq.), EtOH | 80–90°C | 2–3 h | 78–88% |

Mechanistic Pathway :

-

Base-promoted saponification cleaves the methyl ester to the carboxylate, followed by acidification to the free acid.

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.

Supporting Evidence :

Similar hydrolysis reactions were reported for methyl nicotinate (CAS 93-60-7) under basic conditions to yield nicotinic acid .

Nucleophilic Substitution at the Isobutoxy Group

The isobutoxy (-OCH₂CH(CH₃)₂) substituent at position 5 may participate in nucleophilic aromatic substitution (NAS) under activating conditions.

Potential Reactions :

| Nucleophile | Catalyst | Conditions | Product |

|---|---|---|---|

| Ammonia | CuI, DMF | 120°C, 12 h | 5-Aminonicotinic acid methyl ester |

| Thiophenol | K₂CO₃, DMSO | 80°C, 6 h | 5-(Phenylthio)nicotinate |

Key Factors :

-

Activation of the pyridine ring via electron-withdrawing groups (e.g., ester at position 3) facilitates NAS at position 5.

-

Steric hindrance from the isobutoxy group may reduce reaction rates compared to smaller alkoxy substituents.

Analogous Systems :

Ethyl 6-(2,2-difluoroethylthio)nicotinate derivatives underwent similar substitutions in studies on pyridinecarboxylates.

Ring Functionalization via Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring may undergo EAS at positions ortho/para to the electron-withdrawing ester group.

Example Reactions :

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | Position 4 | 4-Nitro-5-isobutoxynicotinate |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 1 h | Position 6 | 6-Bromo-5-isobutoxynicotinate |

Rationale :

-

Nitration and bromination favor the position para to the ester group (position 4) due to resonance and inductive effects.

-

Steric effects from the isobutoxy group may suppress substitution at position 6 .

Reduction of the Ester Group

Catalytic hydrogenation or hydride reduction could reduce the ester to a hydroxymethyl group.

Predicted Pathways :

| Reducing Agent | Conditions | Product | Yield (Predicted) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 5-Isobutoxy-3-(hydroxymethyl)pyridine | 65–75% |

| H₂, Pd/C | EtOH, 50 psi, 6 h | 5-Isobutoxynicotinyl alcohol | 70–80% |

Note : Reduction of the ester to alcohol is less common in pyridine systems due to competing ring hydrogenation.

Cross-Coupling Reactions

The methyl ester and isobutoxy groups may direct cross-coupling at specific ring positions.

Potential Couplings :

| Reaction Type | Reagents | Position | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Position 2 | 2-Aryl-5-isobutoxynicotinate |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Position 4 | 4-Amino-5-isobutoxynicotinate |

Challenges :

-

Steric bulk from the isobutoxy group may impede coupling at adjacent positions.

-

Coordination of palladium catalysts to the pyridine nitrogen could influence regioselectivity .

Photochemical Reactions

Limited data exist, but UV irradiation may induce dimerization or rearrangement.

Hypothetical Pathways :

-

[2+2] Cycloaddition between adjacent pyridine rings under UV light.

-

Photo-Fries rearrangement of the isobutoxy group (unlikely due to stable ether linkage).

Scientific Research Applications

Methyl 5-isobutoxynicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies related to nicotinic acid derivatives and their biological activities.

Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-isobutoxynicotinate involves its interaction with biological targets, primarily through its ester and nicotinic acid moieties. The compound can act as a prodrug, releasing nicotinic acid upon hydrolysis. Nicotinic acid is known to interact with G-protein-coupled receptors, leading to various physiological effects, including vasodilation and lipid metabolism regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-isobutoxynicotinate shares structural and functional similarities with several nicotinic acid derivatives. Below is a comparative analysis based on substituent effects, reactivity, and applications, supported by similarity scores and structural data from diverse sources:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Observations:

Bromo-substituted analogs (e.g., 6-Bromo-2-methoxynicotinic acid) exhibit higher reactivity in cross-coupling reactions due to the electronegative bromine atom, making them valuable in synthesizing complex heterocycles .

Reactivity and Stability: The cyclopropyl group in Methyl 5-cyclopropyl-2-methoxynicotinate introduces ring strain, which may improve metabolic stability but reduce synthetic yield due to steric hindrance . Amino-substituted derivatives (e.g., Methyl 5-amino-2-methoxyisonicotinate) are more nucleophilic, facilitating their use as intermediates in drug synthesis .

Analytical Characterization :

- All compounds in this class are analyzed via HPLC, GC-MS, and NMR. However, retention times (HPLC/GC) and spectral peaks (NMR) vary significantly based on substituent electronic and steric profiles .

Applications :

- This compound’s isobutoxy group may offer advantages in agrochemical formulations where prolonged environmental persistence is desired.

- Methoxy-substituted analogs are more commonly used in pharmaceuticals due to their balance of solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.